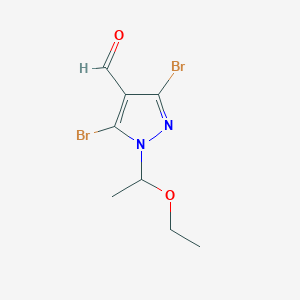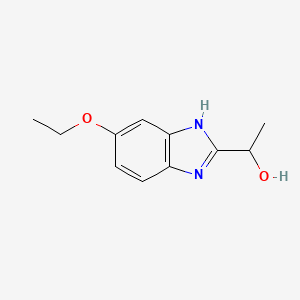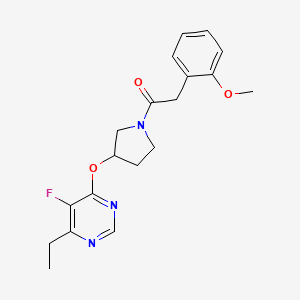
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone is a sophisticated chemical compound known for its unique structural and functional properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone involves several steps, typically starting with the preparation of intermediate compounds that contain the necessary functional groups. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: : This step involves the creation of the pyrrolidine structure through cyclization reactions, often using suitable starting materials like 1,4-dicarbonyl compounds.
Substitution Reactions:
Coupling Reactions: : The final assembly of the compound is accomplished through coupling reactions that link the pyrrolidine intermediate with the methoxyphenyl ethanone moiety.
Industrial Production Methods
Industrial-scale production methods aim to optimize the yield and purity of this compound while minimizing costs and environmental impact. These methods may include:
Flow Chemistry: : Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: : Implementing catalytic systems to improve reaction rates and selectivity, reducing the need for excessive reagents and by-products.
Green Chemistry Approaches: : Employing environmentally benign solvents and reagents, as well as energy-efficient processes, to produce the compound sustainably.
Chemical Reactions Analysis
Types of Reactions
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: : This compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: : Reduction of the carbonyl group to the corresponding alcohol.
Substitution: : Electrophilic or nucleophilic substitution reactions at the fluoropyrimidine and methoxyphenyl moieties.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: : Halogenated solvents, nucleophiles like thiols, amines.
Major Products Formed
The major products depend on the reaction conditions and reagents used. For example:
Oxidation: : Formation of N-oxides or hydroxylated derivatives.
Reduction: : Formation of alcohols or fully reduced hydrocarbons.
Substitution: : Various substituted derivatives at the pyrimidine or methoxyphenyl positions.
Scientific Research Applications
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone has diverse applications in scientific research:
Chemistry: : As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Investigating its biological activity and potential as a pharmacologically active compound.
Medicine: : Exploring its potential use in drug development, particularly for its activity against specific molecular targets.
Industry: : Utilizing its unique properties in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone exerts its effects involves:
Molecular Targets: : The compound may interact with various enzymes or receptors, modulating their activity.
Pathways Involved: : It could influence signaling pathways, gene expression, or metabolic processes, depending on its specific interactions with biological macromolecules.
Comparison with Similar Compounds
Compared to similar compounds, 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone stands out due to its unique combination of functional groups, which impart specific reactivity and biological activity.
List of Similar Compounds
1-(3-((6-Methyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone: : Shares a similar core structure but with a methyl group instead of an ethyl group.
1-(3-((6-Ethyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone: : Chlorine substitution instead of fluorine.
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(4-methoxyphenyl)ethanone: : Variation in the position of the methoxy group on the phenyl ring.
Properties
IUPAC Name |
1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-3-15-18(20)19(22-12-21-15)26-14-8-9-23(11-14)17(24)10-13-6-4-5-7-16(13)25-2/h4-7,12,14H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSJYTZPGPCEQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CC3=CC=CC=C3OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2452150.png)
![2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2452151.png)
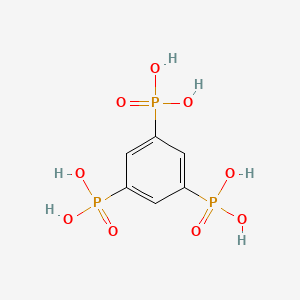
![6,7-Dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B2452154.png)
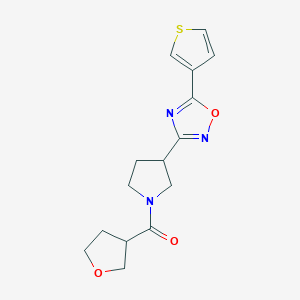
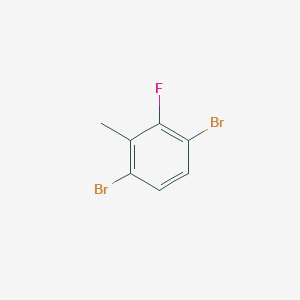
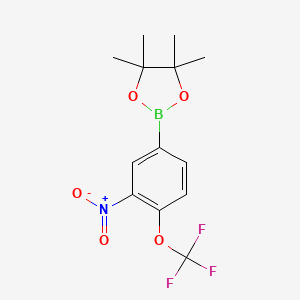
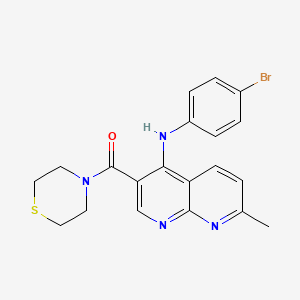

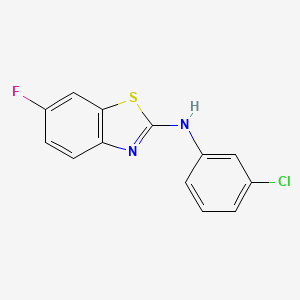
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one](/img/structure/B2452170.png)
![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2452171.png)
